(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride
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Overview
Description
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an oxime functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar derivative.
Oxime Formation: The aldehyde group of the hexose derivative is converted to an oxime using hydroxylamine hydrochloride under acidic conditions.
Amination: The oxime is then subjected to amination to introduce the amino group at the second carbon position.
Hydroxylation: The remaining hydroxyl groups are introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl oxypyran-4-one: A glycoside with similar hydroxyl groups but different functional groups.
20-Hydroxyecdysone: A polyhydroxylated sterol with distinct biological activity.
Uniqueness
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride is unique due to its combination of amino and oxime functional groups along with multiple hydroxyl groups, providing a versatile platform for chemical modifications and diverse applications.
Properties
IUPAC Name |
5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKNFHFTDIXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=NO)N)O)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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